(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate - 180468-41-1

(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Catalog Number: EVT-1476388
CAS Number: 180468-41-1
Molecular Formula: C18H19NO2
Molecular Weight: 281.355
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chiral 3,4-dihydropyrimidin-2(1H)-one (DHPM) derivative. DHPMs are a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antibacterial activities []. Notably, the enantiomers of DHPMs often exhibit different biological activities, making the synthesis of optically pure DHPMs like (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate a significant objective in scientific research [].

Synthesis Analysis

(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can be synthesized through a novel method involving chiral phosphoric acid-catalyzed transfer hydrogenation of 2-hydroxypyrimidines []. This method utilizes either Hantzsch ester or dihydrophenanthridine as the hydrogen source, achieving excellent yields (≤99%) and high enantioselectivities (≤99%) []. The use of dihydrophenanthridine as a weaker hydride donor enables the preparation of DHPMs with an alkyl stereogenic center via highly chemoselective transfer hydrogenation [].

Chemical Reactions Analysis

(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can be converted into the corresponding 3,4-dihydropyrimidin-2(1H)-thione by treatment with Lawesson's reagent []. This reaction proceeds with near quantitative yield and retains the enantiomeric purity of the starting material []. This transformation opens avenues for accessing a variety of enantiomerically pure dihydropyrimidinethiones and their derivatives for further research.

Mechanism of Action

The mechanism of action of the chiral phosphoric acid-catalyzed transfer hydrogenation leading to (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate involves a stepwise process []:

The enantioselectivity arises from a "three-point contact model" where hydrogen bonding interactions and steric hindrance dictate the preferential attack of the hydride donor on one face of the molecule [].

Applications

Based on the provided abstracts, the primary scientific application of (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate lies in its role as a model compound for exploring novel synthesis strategies for chiral DHPMs []. This research focuses on developing efficient and enantioselective methods for accessing DHPMs due to their potential as valuable building blocks for synthesizing a wide range of pharmacologically active compounds [].

3,4-Dihydropyrimidin-2(1H)-ones (DHPMs)

Compound Description: 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) are a class of heterocyclic compounds known for their wide range of pharmacological properties, including anticancer, calcium channel inhibition, anti-inflammatory, and antibacterial activities. [] Notably, the biological activities of DHPMs often differ significantly between enantiomers. [] For instance, (S)-Monastrol exhibits greater Eg5 ATPase activity inhibition compared to its (R)-enantiomer, while (R)-SQ 32926 displays over 400-fold higher antihypertensive activity as a calcium channel blocker than its (S)-counterpart. []

3-acetyl-8-allyl-6-methyl-2-phenylquinolin-4-yl acetate

Compound Description: This compound is an unexpectedly formed polysubstituted quinoline product resulting from the acetylation of ethyl 3-(2-allyl-4-methylanilino)-3-phenylacrylate with acetic anhydride. [] Its crystal structure reveals a close intramolecular distance (3.243 Å) between the carbonyl oxygen atoms of the two acetyl substituents. []

References:

(2RS)-2,8-dimethyl-4-phenyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one

Compound Description: This tricyclic compound is another unexpected product from the reaction of ethyl 3-(2-allyl-4-methylanilino)-3-phenylacrylate with strong acids. [] Its formation involves the isomerization of the initial allyl substituent, with the C=C double bond migrating from the terminal to the internal position. []

References:

1,2,3,4,5,6-hexahydro-3,6-dimethyl-2,6-methano-3-benzazocin-11-one (2,5-dimethyl-9-oxo-6,7-benzomorphan)

Compound Description: This compound serves as the starting material for a series of reactions that ultimately lead to the synthesis of 1,2,3,4-tetrahydro-3,6-dimethyl-3-benzazocine-2-carbonitrile, a precursor to various 3-benzazocine derivatives. []

References:

1-[2-(N,N-dimethylamino)ethyl]-3,4-dihydro-1-methylnaphthalen-2(1H)-one

Compound Description: This compound is a precursor used in the synthesis of various 3-benzazocine derivatives. Its reactions, including Beckmann rearrangement and subsequent transformations, showcase methods for constructing and modifying benzazocine structures. []

References:

[1R,3S]3-(1' adamantyl)-1-aminomethyl-3,4-dihydro-5-6-dihydroxy-1H-2-benzopyran hydrochloride (A-77636)

Compound Description: A-77636 is a dopamine agonist with high selectivity for dopamine D1 receptors. [] It exhibits potent antiparkinsonian effects in MPTP-induced hemiparkinsonian monkeys, but its potency is significantly lower compared to selective D2 agonists like PHNO and N-0923. []

References:

(-)-2-[N-propyl-N-(2-thienyl) ethyl-amino-5-hydroxy-tetralin]hydrochloride (N-0923)

Compound Description: N-0923 is a potent and selective dopamine D2 receptor agonist. [] It demonstrates remarkable antiparkinsonian effects in MPTP-induced hemiparkinsonian monkeys, surpassing the potency of L-dopa methyl ester and dopamine D1 agonists like A-77636. []

References:

(+)-(4aR)-trans-3,4,4a,5,6,10b-hexahydro-4-propyl-2H-naphth[1,2-b]-1,2-oxazin-9-ol, naxagolide (PHNO)

Compound Description: PHNO, also known as naxagolide, is a highly potent and selective dopamine D2 receptor agonist. [] In MPTP-induced hemiparkinsonian monkeys, PHNO demonstrates exceptional antiparkinsonian activity, rivaling the efficacy of N-0923. []

References:

References:

(+-) 6-chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide, (+-) chloro-APB hydrobromide (SKF-82958)

Compound Description: SKF-82958 is a dopamine agonist exhibiting selectivity for dopamine D1 receptors. [] It demonstrates antiparkinsonian effects in MPTP-induced hemiparkinsonian monkeys, but its potency is lower compared to the selective D2 agonists PHNO and N-0923. []

References:

(S)-(+)-(4aR, 10bR)-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl (PD-128,907)

Compound Description: PD-128,907 is a dopamine agonist with preferential affinity for dopamine D3 receptors. [] It induces yawning behavior in rats, which is considered a D3 receptor-mediated effect. [] At higher doses, PD-128,907 inhibits yawning, likely due to competing D2 receptor activity. []

References:

(R)-(-)-(4aS,10bS)-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl (PD-128,908)

Compound Description: PD-128,908 is an enantiomer of PD-128,907, also showing preferential affinity for dopamine D3 receptors. [] Its effects on yawning behavior in rats are similar to those of PD-128,907, indicating a comparable D3 receptor-mediated activity. []

References:

Quinelorane [(5aR-trans)-5,5a,6,7,8,9,9a,10-octahydro-6-propylpyrido[2,3-g]quinazolin-2-amine dihydrochloride]

Compound Description: Quinelorane is a dopamine agonist with preferential affinity for dopamine D3 receptors. [] Like PD-128,907 and PD-128,908, it induces yawning behavior in rats, supporting the role of D3 receptors in mediating this response. []

References:

Pramipexole (N′-propyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine)

Compound Description: Pramipexole is a dopamine agonist with preferential affinity for dopamine D3 receptors. [] Its effects on yawning behavior in rats are similar to those of PD-128,907, PD-128,908, and quinelorane, further supporting the involvement of D3 receptors in mediating this response. []

References:

7-OH-DPAT [(±)-7-hydroxy-2-dipropylaminotetralin HBr]

Compound Description: 7-OH-DPAT is a dopamine agonist with a mixed D2/D3 receptor profile. [] It induces yawning behavior in rats, suggesting involvement of D3 receptors, but its effects are less pronounced compared to D3-preferring agonists like PD-128,907. []

References:

References:

Bromocriptine [(+)-2-bromo-12′-hydroxy-2′-(1-methylethyl)-5′-(2-methylpropyl)ergotaman-3′,6′-18-trione methanesulfonate]

Compound Description: Bromocriptine is a dopamine agonist with a mixed D2/D3 receptor profile. [] While it induces yawning behavior in rats, indicating D3 receptor activity, its effects are less potent than those of D3-preferring agonists. []

References:

Apomorphine [(R)-(-)-5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo[de,g]quinoline-10,11-diol HCl]

Compound Description: Apomorphine is a dopamine agonist with a mixed D2/D3 receptor profile. [] Its ability to induce yawning behavior in rats suggests involvement of D3 receptors, although its effects are weaker compared to D3-preferring agonists. []

Properties

CAS Number

180468-41-1

Product Name

(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

IUPAC Name

ethyl (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

Molecular Formula

C18H19NO2

Molecular Weight

281.355

InChI

InChI=1S/C18H19NO2/c1-2-21-18(20)19-13-12-14-8-6-7-11-16(14)17(19)15-9-4-3-5-10-15/h3-11,17H,2,12-13H2,1H3/t17-/m1/s1

InChI Key

DKKVDRQVNMALLN-QGZVFWFLSA-N

SMILES

CCOC(=O)N1CCC2=CC=CC=C2C1C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.